Epinecidin-1

Description

Structure

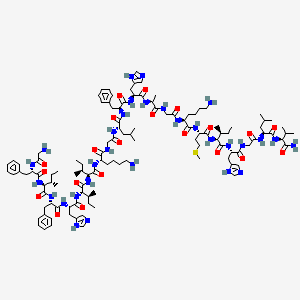

2D Structure

Properties

Molecular Formula |

C114H176N30O21S |

|---|---|

Molecular Weight |

2334.9 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]hexanamide |

InChI |

InChI=1S/C114H176N30O21S/c1-17-67(11)94(113(164)139-86(51-75-55-119-61-125-75)101(152)124-60-92(148)132-82(47-65(7)8)108(159)140-93(66(9)10)98(118)149)141-103(154)80(42-45-166-16)133-102(153)79(41-31-33-44-116)129-90(146)58-122-99(150)71(15)128-104(155)87(52-76-56-120-62-126-76)136-106(157)84(49-73-36-26-22-27-37-73)135-105(156)81(46-64(5)6)131-91(147)59-123-100(151)78(40-30-32-43-115)134-111(162)96(69(13)19-3)144-114(165)97(70(14)20-4)143-110(161)88(53-77-57-121-63-127-77)137-107(158)85(50-74-38-28-23-29-39-74)138-112(163)95(68(12)18-2)142-109(160)83(130-89(145)54-117)48-72-34-24-21-25-35-72/h21-29,34-39,55-57,61-71,78-88,93-97H,17-20,30-33,40-54,58-60,115-117H2,1-16H3,(H2,118,149)(H,119,125)(H,120,126)(H,121,127)(H,122,150)(H,123,151)(H,124,152)(H,128,155)(H,129,146)(H,130,145)(H,131,147)(H,132,148)(H,133,153)(H,134,162)(H,135,156)(H,136,157)(H,137,158)(H,138,163)(H,139,164)(H,140,159)(H,141,154)(H,142,160)(H,143,161)(H,144,165)/t67-,68-,69-,70-,71-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-,95-,96-,97-/m0/s1 |

InChI Key |

IJMVGIBIGDBVLY-FIFJRYGNSA-N |

bioactivity |

Gram+ & Gram-, Virus, Fungi, Cancer cells |

sequence |

GFIFHIIKGLFHAGKMIHGLV |

Origin of Product |

United States |

Foundational & Exploratory

Epinecidin-1: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinecidin-1 is a potent, cationic antimicrobial peptide (AMP) originally discovered in the orange-spotted grouper, Epinephelus coioides. Belonging to the piscidin family of peptides, this compound exhibits a broad spectrum of biological activities, including antimicrobial, anticancer, immunomodulatory, and wound healing properties. Its multifaceted functionalities have positioned it as a promising candidate for the development of novel therapeutics. This technical guide provides an in-depth overview of the discovery, origin, and detailed biological characterization of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Discovery and Origin

This compound was first identified in 2006 by Yin et al. from a leukocyte cDNA library of the orange-spotted grouper, Epinephelus coioides, a marine fish of significant economic importance in Southeast Asia.[1] The discovery was a result of a systematic effort to identify novel AMPs from aquatic organisms as part of their innate immune system.

The initial identification involved the construction of a cDNA library from the leukocytes of the grouper. Through expressed sequence tag (EST) analysis of over 300 clones, a novel sequence with homology to other known fish antimicrobial peptides was identified and named this compound.[1]

The full-length cDNA of this compound is 518 base pairs long and contains a 204-base pair open reading frame. This ORF encodes a 67-amino acid prepropeptide, which is subsequently processed to yield the mature, active peptide.[1] The gene structure of this compound consists of four exons and three introns.[1]

Subsequent studies have utilized chemically synthesized versions of the mature peptide for functional characterization, with a 21-amino acid peptide (GFIFHIIKGLFHAGKMIHGLV) being the most extensively studied due to its cost-effectiveness in synthesis.[2]

Physicochemical Properties and Structure

This compound is a cationic peptide with an amphipathic α-helical secondary structure, a common feature among many antimicrobial peptides that facilitates their interaction with and disruption of microbial cell membranes. The mature peptide lacks disulfide bonds. Several derivatives of this compound have been characterized, with molecular weights ranging from 2.3 to 2.9 kDa.[1]

Biological Activities: Quantitative Data

This compound exhibits a wide array of biological activities, which have been quantified in numerous studies. The following tables summarize the key quantitative data.

Table 1: Antimicrobial Activity of this compound (MIC in µg/mL)

| Microorganism | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | 6.25 - 256 | [2][3] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive Bacteria | 9.7 - 39 | [1] |

| Bacillus cereus | Gram-positive Bacteria | 6.25 | [4] |

| Escherichia coli | Gram-negative Bacteria | 12.5 - 100 | [4] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 3.12 - 50 | [5] |

| Vibrio parahaemolyticus | Gram-negative Bacteria | 1.56 | [6] |

| Vibrio vulnificus | Gram-negative Bacteria | 3.12 | [6] |

| Candida albicans | Fungus | 25 - 128 | [2][7] |

| Candida krusei | Fungus | 128 | [7] |

| Candida tropicalis | Fungus | 256 | [7] |

| Trichomonas vaginalis (metronidazole-sensitive) | Protozoa | 12.5 | [1] |

| Trichomonas vaginalis (metronidazole-resistant) | Protozoa | 25 - 62.5 | [1] |

Table 2: Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | Value (µg/mL) | Reference |

| A549 | Human Lung Carcinoma | MTT | IC50: >2.5 | [1] |

| HeLa | Human Cervical Carcinoma | MTT | IC50: >2.5 | [1] |

| HepG2 | Human Hepatocellular Carcinoma | MTT | IC50: >2.5 | [1] |

| HT1080 | Human Fibrosarcoma | MTT | IC50: >2.5 | [1][8] |

| U937 | Human Leukemia | MTT | IC50: >2.5 | [1] |

| B16F10 | Mouse Melanoma | MTT | IC50: ~40 µM | [9] |

| NSCLC cells | Non-small Cell Lung Cancer | MTS | Proliferation inhibition at 8-20 | [10][11] |

Table 3: Antiviral Activity of this compound

| Virus | Cell Line | Assay | Value (µg/mL) | Reference |

| Foot-and-Mouth Disease Virus (FMDV) | BHK-21 | Plaque Reduction | EC50: 0.6 | [1] |

| Japanese Encephalitis Virus (JEV) | BHK-21 | Co-treatment | 50% infection drop at 1 | [1] |

| Nervous Necrosis Virus (NNV) | in vivo (Medaka) | Survival Assay | Increased survival at 1 µ g/fish | [1][12] |

Table 4: Wound Healing and Immunomodulatory Effects of this compound

| Activity | Model | Assay | Observation | Reference |

| Keratinocyte Proliferation | HaCaT cells | Cell Viability | No cytotoxicity up to 31.25 µg/mL; increased S-phase cells at 15.625 µg/mL | [1][13][14] |

| Wound Closure | in vitro Scratch Assay | Migration | Promoted cell migration to cover the wounded region | [13][14] |

| MRSA-infected Burn Wound Healing | Swine model | Histology | Complete healing within 25 days with enhanced vascularization and collagen formation | [13] |

| Cytokine Modulation (P. aeruginosa infection) | Mouse model | ELISA | Increased IgG1, IL-10; Decreased IL-1β, IL-6, TNF-α | [1][15] |

| Gene Expression (LPS stimulation) | Zebrafish | qRT-PCR | Upregulation of TLR4, IL-1β, NOS2, NF-κB | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound.

Discovery and Cloning: Leukocyte cDNA Library Construction

The initial discovery of this compound involved the construction of a cDNA library from the leukocytes of the orange-spotted grouper.

-

Leukocyte Isolation: Leukocytes were isolated from the peripheral blood of E. coioides.

-

mRNA Extraction: Total RNA was extracted from the isolated leukocytes, and mRNA was purified using oligo(dT)-cellulose chromatography.

-

cDNA Synthesis: First-strand cDNA was synthesized from the purified mRNA using an oligo(dT) primer and reverse transcriptase. Second-strand synthesis was subsequently performed.

-

Adapter Ligation and Cloning: Adapters were ligated to the double-stranded cDNA, which was then cloned into a suitable vector (e.g., pBluescript).

-

Library Screening: The cDNA library was screened using expressed sequence tag (EST) analysis to identify novel gene sequences.

Peptide Synthesis and Purification

For functional studies, this compound is typically chemically synthesized using solid-phase peptide synthesis (SPPS).

-

Solid-Phase Synthesis: The peptide is synthesized on a resin support, starting from the C-terminus, using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Each amino acid is sequentially coupled after the deprotection of the N-terminal Fmoc group of the preceding amino acid.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A water/acetonitrile gradient containing 0.1% TFA is commonly used for elution.

-

Characterization: The purity and identity of the synthesized peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound is commonly determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

-

Microorganism Preparation: Bacterial or fungal strains are cultured to the mid-logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

-

Peptide Dilution: A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized microbial suspension is added to each well containing the peptide dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cells is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Peptide Treatment: The cells are treated with various concentrations of this compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

In Vitro Wound Healing Assay (Scratch Assay)

The effect of this compound on cell migration and wound closure is often evaluated using the scratch assay.[13][14][16][17]

-

Cell Monolayer Formation: A confluent monolayer of cells (e.g., keratinocytes or fibroblasts) is grown in a culture dish or plate.

-

Scratch Creation: A sterile pipette tip or a specialized tool is used to create a uniform "scratch" or cell-free gap in the monolayer.

-

Peptide Treatment: The cells are washed to remove debris, and fresh medium containing different concentrations of this compound is added.

-

Image Acquisition and Analysis: Images of the scratch are captured at different time points (e.g., 0, 12, 24 hours). The rate of wound closure is quantified by measuring the area of the cell-free gap over time.

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse biological effects through multiple mechanisms, primarily involving membrane disruption and modulation of host signaling pathways.

Antimicrobial Mechanism

The primary antimicrobial mechanism of this compound is the disruption of microbial cell membranes.[1] Its cationic nature facilitates electrostatic interactions with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane permeabilization, pore formation, and ultimately cell lysis.[1]

Immunomodulatory Signaling Pathways

This compound has been shown to modulate the host immune response, particularly through the Toll-like receptor (TLR) signaling pathway. It can directly interact with and neutralize LPS, preventing its binding to TLR4 and subsequent downstream signaling.[6][7][18] Furthermore, this compound can induce the degradation of MyD88, an essential adaptor protein in TLR signaling, via the Smurf E3 ligase and proteasome pathway.[6][7][18] This leads to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]

Caption: this compound's modulation of the TLR4 signaling pathway.

Anticancer Mechanism

The anticancer activity of this compound is also primarily attributed to its ability to selectively disrupt the membranes of cancer cells. Cancer cell membranes often have a higher negative charge compared to normal cells, which facilitates the electrostatic attraction of the cationic this compound. This interaction leads to membrane permeabilization and cell lysis. Additionally, in some cancer cell lines, this compound has been shown to induce apoptosis and downregulate necrosis-related genes.[1]

References

- 1. This compound, a highly potent marine antimicrobial peptide with anticancer and immunomodulatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound Has Immunomodulatory Effects, Facilitating Its Therapeutic Use in a Mouse Model of Pseudomonas aeruginosa Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Peptide this compound Modulates MyD88 Protein Levels via the Proteasome Degradation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, an antimicrobial peptide from fish (Epinephelus coioides) which has an antitumor effect like lytic peptides in human fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of the antitumor activity of moronecidin (Piscidin)-like peptide in combination with anti-PD-1 antibody against melanoma tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Marine Antimicrobial Peptide this compound Inhibits Proliferation Induced by Lipoteichoic acid and Causes cell Death in non-small cell lung cancer Cells via Mitochondria Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Marine Antimicrobial Peptide this compound Inhibits Proliferation Induced by Lipoteichoic acid and Causes cell Death in non-small cell lung cancer Cells via Mitochondria Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial peptide this compound promotes complete skin regeneration of methicillin-resistant Staphylococcus aureus-infected burn wounds in a swine model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The antimicrobial peptide, this compound, mediates secretion of cytokines in the immune response to bacterial infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4dcell.com [4dcell.com]

- 18. Antimicrobial Peptide this compound Modulates MyD88 Protein Levels via the Proteasome Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanism of Action of Epinecidin-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinecidin-1 (Epi-1) is a potent, 21-amino acid cationic antimicrobial peptide originally derived from the orange-spotted grouper (Epinephelus coioides).[1][2] Possessing an amphipathic α-helical structure, this compound has emerged as a molecule of significant interest due to its broad spectrum of bioactivities, including antimicrobial, anti-cancer, and immunomodulatory effects.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these diverse functions, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanisms of Action

This compound exerts its biological effects through a combination of direct physical interactions with cellular membranes and modulation of intracellular signaling pathways. These mechanisms are often interconnected, leading to a multifaceted response in both microbial and mammalian cells.

Antimicrobial Action: Membrane Disruption

The primary antimicrobial mechanism of this compound is the physical disruption of microbial cell membranes.[1] As a cationic peptide, it electrostatically interacts with the negatively charged components of bacterial and fungal cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[3][4] This interaction leads to membrane permeabilization, pore formation, and ultimately, cell lysis.[5]

Key Events in Membrane Disruption:

-

Binding: this compound binds to the microbial cell surface, neutralizing the surface charge.[1]

-

Pore Formation: The peptide then inserts into the membrane, causing the formation of pores and blebbing.[1]

-

Lysis: This disruption of membrane integrity leads to the leakage of intracellular contents and cell death.[5]

Anti-Cancer Activity: Apoptosis and Necrosis Induction

This compound demonstrates significant cytotoxic effects against a range of cancer cell lines, while showing comparatively lower toxicity to normal cells.[1][6] Its anti-cancer activity is primarily mediated through the induction of programmed cell death (apoptosis) and necrosis.[3][7][8]

Apoptotic Pathway: this compound can trigger apoptosis through the intrinsic (mitochondrial) pathway. It disrupts the mitochondrial membrane integrity, leading to an increased ADP/ATP ratio, a hallmark of mitochondrial dysfunction.[7] This triggers the activation of a cascade of caspases, including initiator caspase-9 and executioner caspase-3 and -8, culminating in apoptotic cell death.[2]

Necrotic Pathway: In some cancer cell types, such as human fibrosarcoma cells, this compound can induce necrosis by causing severe membrane damage.[4][9] This is characterized by cell swelling, membrane rupture, and the release of cellular contents. Interestingly, in certain contexts, this compound has also been shown to have anti-necrosis functions by downregulating necrosis-related genes.[1][9]

Immunomodulatory Effects: Regulation of Inflammatory Pathways

This compound is a potent modulator of the innate immune system, capable of both suppressing and enhancing inflammatory responses depending on the context.[1][10] A key target of its immunomodulatory action is the Toll-like receptor (TLR) signaling pathway.[11]

Inhibition of Pro-inflammatory Signaling: In the presence of bacterial endotoxins like LPS, this compound can neutralize these molecules, preventing their interaction with TLR4.[11] Furthermore, this compound can directly inhibit the crucial adaptor protein MyD88. It induces the degradation of MyD88 through the Smurf E3 ligase and proteasome pathway, effectively shutting down downstream pro-inflammatory signaling cascades involving NF-κB and the production of cytokines like TNF-α, IL-1β, and IL-6.[11][12]

Enhancement of Immune Response: Conversely, in certain infection models, this compound has been shown to enhance the immune response by increasing the expression of immune-related genes and promoting the secretion of antibodies like IgG1, suggesting an activation of the Th2 cell response.[1]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the antimicrobial and cytotoxic activities of this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Microorganisms

| Microorganism | Strain | MIC (μg/mL) | Reference(s) |

| Bacteria (Gram-positive) | |||

| Staphylococcus aureus | MRSA | 9.7 - 12.5 | [1][10] |

| Staphylococcus aureus | ATCC 25923 | 256 | |

| Streptococcus pneumoniae | ATCC 49619 | 256 | |

| Listeria monocytogenes | BCRC14930 | 25 | [10] |

| Bacteria (Gram-negative) | |||

| Pseudomonas aeruginosa | MDR Strain R | 3.12 | |

| Helicobacter pylori | ATCC 43504 | 8 - 12 | |

| Escherichia coli | MTCC 2939 | - | |

| Klebsiella pneumoniae | MTCC 432 | - | |

| Fungi | |||

| Candida albicans | BCRC #20511 | 25 | |

| Candida albicans | MTCC 227 | 128 | [7][13] |

| Candida tropicalis | CA4 | 256 | [7][13] |

| Candida krusei | CA54 | 128 | [7][13] |

| Protozoa | |||

| Trichomonas vaginalis | Metronidazole-sensitive | 12.5 | [1] |

| Trichomonas vaginalis | Metronidazole-resistant | 25 - 62.5 | [1] |

Table 2: Cytotoxicity of this compound Against Cancer and Normal Cell Lines

| Cell Line | Cell Type | Parameter | Value (μg/mL) | Reference(s) |

| Cancer Cells | ||||

| U937 | Human Leukemia | - | > 2.5 (inhibition) | [1] |

| A549 | Human Lung Carcinoma | - | > 2.5 (inhibition) | [1] |

| HeLa | Human Cervical Cancer | - | > 2.5 (inhibition) | [1] |

| HT1080 | Human Fibrosarcoma | - | > 2.5 (inhibition) | [1] |

| Normal Cells | ||||

| BHK-21 | Baby Hamster Kidney | CC50 | 19.5 | [1] |

| AML-12 | Mouse Hepatocyte | - | > 2.5 (inhibition) | [1] |

| NIH3T3 | Mouse Embryonic Fibroblast | - | > 2.5 (inhibition) | [1] |

| WS-1 | Human Skin Fibroblast | - | > 2.5 (inhibition) | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the workflows for essential experimental protocols.

Signaling Pathway Diagrams

Caption: this compound induced apoptosis pathway in cancer cells.

Caption: this compound's immunomodulatory effect on TLR4 signaling.

Experimental Workflow Diagrams

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Caption: Workflow for MTT Cell Viability/Cytotoxicity Assay.

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

-

This compound peptide

-

Sterile 96-well polypropylene microtiter plates

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Bacterial/fungal isolate

-

Sterile saline or PBS

-

Spectrophotometer

Procedure:

-

Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water with 0.01% acetic acid). Perform two-fold serial dilutions in MHB across the wells of a 96-well plate to achieve a range of desired concentrations.

-

Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in MHB to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add the microbial inoculum to each well containing the peptide dilutions. Include a positive control well (inoculum only) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that results in the complete inhibition of visible microbial growth.

Cell Cytotoxicity (MTT Assay)

This colorimetric assay measures cell metabolic activity to determine the cytotoxic effect of this compound.

Materials:

-

Target cell line (cancer or normal)

-

Complete cell culture medium

-

This compound peptide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10^4 cells/well) and incubate for 24 hours at 37°C, 5% CO2.

-

Treatment: Replace the medium with fresh medium containing two-fold serial dilutions of this compound. Include untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value (the concentration of peptide that inhibits 50% of cell growth).

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells and treat with the desired concentrations of this compound for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (e.g., 300 x g for 5 minutes).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Conclusion

This compound is a multifunctional peptide with a complex and potent mechanism of action. Its ability to directly lyse microbial membranes, induce programmed cell death in cancer cells, and modulate critical immune signaling pathways makes it a highly promising candidate for therapeutic development. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to further investigate and harness the therapeutic potential of this remarkable marine-derived peptide.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. elib.tiho-hannover.de [elib.tiho-hannover.de]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. Marine Antimicrobial Peptide this compound Inhibits Proliferation Induced by Lipoteichoic acid and Causes cell Death in non-small cell lung cancer Cells via Mitochondria Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kumc.edu [kumc.edu]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antimicrobial Peptide this compound Modulates MyD88 Protein Levels via the Proteasome Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bosterbio.com [bosterbio.com]

Epinecidin-1: A Technical Whitepaper on its Broad-Spectrum Bioactivity

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Epinecidin-1 (Epi-1), an antimicrobial peptide (AMP) originally isolated from the orange-spotted grouper (Epinephelus coioides), has emerged as a promising candidate for therapeutic development due to its extensive range of biological activities.[1][2] As a cationic, amphipathic peptide with an α-helical structure, this compound demonstrates potent antimicrobial, antiviral, anticancer, and immunomodulatory functions.[1][3] This technical guide provides a comprehensive overview of its multifaceted activities, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to serve as a resource for ongoing research and drug development.

Antimicrobial and Antifungal Activity

This compound exhibits potent, broad-spectrum activity against a wide array of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains, as well as several fungal pathogens.[1][4][5] Its primary mechanism involves the electrostatic attraction to negatively charged components of microbial cell walls (lipopolysaccharide or lipoteichoic acids), leading to membrane disruption and cell lysis.[4][6]

Quantitative Antimicrobial Data

The efficacy of this compound is commonly measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

| Pathogen | Type | MIC (μg/mL) | Reference |

| Staphylococcus aureus (MRSA) | Gram-positive | 9.7 - 12.5 | [7] |

| Staphylococcus aureus (MRSA clinical isolates) | Gram-positive | 16 - 32 | [5][8] |

| Helicobacter pylori (sensitive & resistant strains) | Gram-negative | 8 - 12 | [1][9] |

| Pseudomonas aeruginosa (MDR) | Gram-negative | N/A (effective in vivo) | [10][11] |

| Klebsiella pneumoniae (carbapenem-resistant) | Gram-negative | 2 - 32 | [5][12] |

| Acinetobacter baumannii (carbapenem-resistant) | Gram-negative | 2 - 32 | [5][12] |

| Candida albicans | Fungus | 25 | [3] |

| Trichomonas vaginalis (metronidazole-resistant) | Protozoan | 25 - 62.5 | [1] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[13]

Materials:

-

96-well microplates

-

Bacterial/fungal isolate

-

Appropriate broth medium (e.g., Mueller-Hinton Broth, Brain Heart Infusion Broth)[13]

-

This compound stock solution

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Inoculum: Culture the microbial strain to the mid-logarithmic phase. Dilute the culture in broth to a standardized concentration (e.g., 1 x 10^6 CFU/mL).[13]

-

Peptide Dilution: Prepare serial twofold dilutions of this compound in the broth directly within the 96-well plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well containing the diluted peptide, bringing the final volume to 200 µL.[13] Include positive (microbe, no peptide) and negative (broth only) controls.

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.[13]

-

MIC Determination: The MIC is the lowest concentration of this compound in which no visible turbidity (growth) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.

Visualization: MIC Assay Workflow

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Antiviral Activity

This compound has demonstrated significant antiviral properties against both enveloped and non-enveloped viruses.[1][14] Its mechanisms include direct virucidal activity, where it disrupts the viral envelope or capsid, and inhibition of viral adsorption to host cells.[15][16]

Quantitative Antiviral Data

Efficacy against viruses is often expressed by the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), with the ratio (Selectivity Index, SI = CC50/EC50) indicating the therapeutic window.

| Virus | Virus Type | Cell Line | EC50 (μg/mL) | CC50 (μg/mL) | SI | Reference |

| Foot-and-Mouth Disease Virus (FMDV) | Non-enveloped | BHK-21 | 0.6 | 19.5 | 31.4 | [9][15] |

| Nervous Necrosis Virus (NNV) | Non-enveloped | Grouper Fin | N/A (effective in vivo) | 4-8 (max non-cytotoxic) | N/A | [1][17] |

| Japanese Encephalitis Virus (JEV) | Enveloped | BHK-21 | N/A (effective in vivo) | N/A | N/A | [1][3] |

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

This assay quantifies the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC50).

Materials:

-

Confluent monolayer of susceptible host cells (e.g., BHK-21) in well plates

-

Virus stock of known titer (PFU/mL)

-

This compound stock solution

-

Cell culture medium

-

Overlay medium (e.g., medium with carboxymethyl cellulose or agar)

-

Crystal violet staining solution

Procedure:

-

Peptide-Virus Incubation: Prepare serial dilutions of this compound. Mix each dilution with a standardized amount of virus (e.g., 100 Plaque Forming Units, PFU). Incubate for 1 hour at 37°C to allow the peptide to interact with the virus.

-

Infection: Remove the culture medium from the host cell monolayers. Inoculate the cells with the peptide-virus mixtures. Allow adsorption for 1 hour.

-

Overlay and Incubation: Remove the inoculum and add the overlay medium. This semi-solid medium restricts viral spread to adjacent cells, leading to the formation of localized plaques. Incubate for 2-5 days, depending on the virus.

-

Staining and Counting: Remove the overlay, fix the cells (e.g., with formaldehyde), and stain with crystal violet. Living cells will stain purple, while areas of cell death (plaques) will appear as clear zones.

-

Calculation: Count the number of plaques in each well. The EC50 is calculated as the peptide concentration that causes a 50% reduction in the number of plaques compared to the virus-only control.

Visualization: Antiviral Mechanism of Action

Caption: Dual antiviral mechanisms of this compound.

Anticancer Activity

This compound exhibits selective cytotoxicity against various cancer cell lines while showing lower toxicity to normal cells.[1][18] Its anticancer mechanisms are multifaceted, including direct membrane lysis and the induction of apoptosis and necrosis.[19][20]

Quantitative Anticancer Data

| Cell Line | Cancer Type | Effect | Key Finding | Reference |

| U937 | Human Leukemia | Apoptosis Induction | Increased ADP/ATP ratio, activation of caspases-3, -8, -9. | [1][21] |

| HT1080 | Fibrosarcoma | Membrane Lysis, Anti-necrosis | Downregulates necrosis-related genes. | [1][18] |

| A549, HeLa | Lung, Cervical | Growth Inhibition | Cytotoxic effects and membrane perturbation. | [1] |

| NSCLC | Non-small cell lung cancer | Necrotic Cell Death | Induces mitochondrial damage and elevated ROS. | [22][23] |

Experimental Protocol: Apoptosis Assay via Flow Cytometry

Annexin V/Propidium Iodide (PI) staining is a common method to differentiate between healthy, apoptotic, and necrotic cells.

Materials:

-

Cancer cell line (e.g., U937)

-

This compound

-

Flow cytometer

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding buffer

Procedure:

-

Cell Treatment: Seed cells in a culture plate and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in binding buffer. Add Annexin V-FITC and PI according to the kit manufacturer's instructions. Incubate in the dark for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Quantification: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.

Visualization: this compound-Induced Apoptosis Pathway in U937 Cells

Caption: Apoptotic signaling pathway induced by this compound in U937 cells.[21]

Immunomodulatory Effects

Beyond direct antimicrobial action, this compound is a potent immunomodulator that can regulate host immune responses to infection and inflammation.[1][10]

Key Immunomodulatory Activities:

-

Anti-Inflammatory Effects: In macrophages, this compound can inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) induced by bacterial components like lipopolysaccharide (LPS) and lipoteichoic acid (LTA).[1][24]

-

LPS Neutralization: It can directly bind to and neutralize LPS, preventing its interaction with Toll-like receptor 4 (TLR4).[2]

-

TLR Pathway Regulation: this compound has been shown to induce the degradation of MyD88, an essential adaptor protein in TLR signaling, via the Smurf E3 ligase and proteasome pathway.[2] This directly dampens the downstream inflammatory cascade.

-

Adaptive Immunity: In viral and bacterial infection models, this compound can modulate cytokine profiles (e.g., IFN-γ, IL-10) and enhance adaptive immune responses, such as increasing anti-JEV-neutralizing antibodies.[1]

Visualization: Inhibition of LPS-TLR4 Signaling

References

- 1. This compound, a highly potent marine antimicrobial peptide with anticancer and immunomodulatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Peptide this compound Modulates MyD88 Protein Levels via the Proteasome Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound antimicrobial activity: In vitro membrane lysis and In vivo efficacy against Helicobacter pylori infection in a mouse model [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial Peptides this compound and Beta-Defesin-3 Are Effective against a Broad Spectrum of Antibiotic-Resistant Bacterial Isolates and Increase Survival Rate in Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Grouper (Epinephelus coioides) antimicrobial peptide this compound exhibits antiviral activity against foot-and-mouth disease virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Has Immunomodulatory Effects, Facilitating Its Therapeutic Use in a Mouse Model of Pseudomonas aeruginosa Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound has immunomodulatory effects, facilitating its therapeutic use in a mouse model of Pseudomonas aeruginosa sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Epinecidin‐1 (an active marine antimicrobial peptide): Effects on the survival of inoculated Escherichia Coli O157:H7 And Staphylococcus aureus bacteria, antioxidant, and sensory attributes in raw milk - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. daneshyari.com [daneshyari.com]

- 16. Antiviral and antibacterial peptides: Mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antiviral activity by fish antimicrobial peptides of this compound and hepcidin 1-5 against nervous necrosis virus in medaka - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound, an antimicrobial peptide from fish (Epinephelus coioides) which has an antitumor effect like lytic peptides in human fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. From antimicrobial to anticancer peptides. A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound peptide induces apoptosis which enhances antitumor effects in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 23. Marine Antimicrobial Peptide this compound Inhibits Proliferation Induced by Lipoteichoic acid and Causes cell Death in non-small cell lung cancer Cells via Mitochondria Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Epinecidin-1: A Comprehensive Technical Guide to its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinecidin-1 (Epi-1) is a cationic antimicrobial peptide (AMP) originally isolated from the orange-spotted grouper (Epinephelus coioides). Possessing a characteristic α-helical structure, this peptide has emerged as a molecule of significant interest due to its multifaceted biological activities.[1] Extensive research has demonstrated its potent antimicrobial effects against a broad spectrum of pathogens, including multidrug-resistant strains.[2][3] Beyond its direct antimicrobial action, this compound exhibits remarkable immunomodulatory, anti-inflammatory, anticancer, and wound healing properties.[4][5] This technical guide provides an in-depth overview of the core biological functions of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and development.

Antimicrobial Functions

This compound demonstrates broad-spectrum activity against various pathogens, including Gram-positive and Gram-negative bacteria, fungi, viruses, and protozoa.[4][1] Its primary mechanism of action involves the disruption of microbial cell membranes.[4] Being cationic, this compound electrostatically interacts with the negatively charged components of microbial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria, leading to membrane destabilization, pore formation, and eventual cell lysis.[4][5]

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound has been quantified against a range of microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values reported in various studies.

| Microorganism | Strain | MIC (μg/mL) | MBC (μg/mL) | Reference |

| Staphylococcus aureus (MRSA) | ATCC 25923 | 9.7 | - | |

| Staphylococcus aureus (MRSA) | Clinical Isolate | 16 | - | |

| Pseudomonas aeruginosa | ATCC 19660 | - | - | [6] |

| Pseudomonas aeruginosa (MDR) | R strain | 3.12 (MIC⁹⁰) | - | [2] |

| Helicobacter pylori | ATCC 43504 | 8 - 12 | 12.5 - 25 | [2] |

| Candida albicans | BCRC #20511 | - | - | [5] |

Note: '-' indicates data not reported in the cited literature.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A standard broth microdilution method is employed to determine the MIC of this compound.

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Peptide Dilution: this compound is serially diluted in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: An equal volume of the standardized bacterial suspension is added to each well containing the peptide dilutions.

-

Incubation: The plate is incubated under optimal conditions for the specific microorganism (e.g., 37°C for 16-20 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.[7][8]

Anti-inflammatory and Immunomodulatory Functions

This compound exerts potent anti-inflammatory and immunomodulatory effects by modulating key signaling pathways and cytokine production. It can neutralize endotoxins like LPS, thereby preventing the activation of pro-inflammatory cascades.[6][9]

Signaling Pathways in Inflammation

This compound has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages. One of the key mechanisms is through the downregulation of the MyD88-dependent signaling pathway. MyD88 is a critical adaptor protein in Toll-like receptor (TLR) signaling. This compound induces the degradation of MyD88 via the Smurf E3 ligase and the proteasome pathway.[9] This disruption of TLR signaling leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Caption: this compound inhibits the LPS-induced inflammatory response by promoting the proteasomal degradation of MyD88.

Quantitative Data on Cytokine Modulation

In a mouse model of P. aeruginosa sepsis, this compound treatment significantly reduced the plasma levels of pro-inflammatory cytokines.

| Cytokine | Infection Model | Treatment | Effect | Reference |

| IL-1β | P. aeruginosa ATCC 19660 | This compound (5 µg/g) | Significant decrease in plasma concentration | [6] |

| IL-6 | P. aeruginosa ATCC 19660 | This compound (5 µg/g) | Significant decrease in plasma concentration | [6] |

| TNF-α | P. aeruginosa ATCC 19660 | This compound (5 µg/g) | Significant decrease in plasma concentration | [6] |

| IL-10 | P. aeruginosa | This compound (40 µ g/mouse ) | Elevated plasma levels | [10] |

Experimental Protocol: In Vivo Sepsis Model

-

Animal Model: Mice are typically used for in vivo sepsis studies.

-

Induction of Sepsis: Mice are injected intraperitoneally with a lethal dose of a pathogenic bacterium (e.g., P. aeruginosa).

-

Treatment: A separate group of mice is treated with this compound (e.g., via intraperitoneal injection) at a specified dose and time point relative to the infection.

-

Sample Collection: Blood samples are collected at various time points post-infection.

-

Cytokine Analysis: Plasma concentrations of cytokines are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.[6][11]

Anticancer Functions

This compound has demonstrated cytotoxic activity against various cancer cell lines.[4][1] Its anticancer mechanism is multifaceted, involving both direct membrane lysis and the induction of apoptosis.[2][12] The cationic nature of this compound facilitates its preferential binding to the negatively charged surface of cancer cells, which have a higher density of anionic molecules like phosphatidylserine compared to normal cells.[4]

Mechanisms of Anticancer Activity

This compound can induce cancer cell death through several pathways:

-

Membrane Disruption: Similar to its antimicrobial action, this compound can directly disrupt the plasma membrane of cancer cells, leading to cell lysis.[2][5]

-

Apoptosis Induction: this compound can trigger programmed cell death. In human leukemia U937 cells, it has been shown to increase the ADP/ATP ratio, indicating mitochondrial dysfunction, and activate caspases-3, -8, and -9.[12] It can also upregulate the expression of tumor necrosis factor (TNF)-alpha and other apoptosis-related genes.[12]

-

Inhibition of Proliferation: In non-small cell lung cancer (NSCLC) cells, this compound can suppress proliferation induced by bacterial components like lipoteichoic acid (LTA).[13][14]

Caption: this compound induces cancer cell death through direct membrane lysis and by triggering the apoptotic pathway.

Quantitative Anticancer Activity

| Cell Line | Cancer Type | Assay | Observation | Reference |

| U937 | Human Leukemia | Proliferation Assay | Inhibition of proliferation | [12] |

| HT1080 | Human Fibrosarcoma | AO/EtBr Staining | Evidence of cell membrane lysis | [5][15] |

| NSCLC cells | Non-small cell lung cancer | MTS Assay | Suppression of LTA-enhanced proliferation | [13] |

Experimental Protocol: Cell Viability Assay (MTS Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48 hours).

-

MTS Reagent Addition: The MTS reagent is added to each well and incubated for a few hours.

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[13]

Wound Healing Properties

This compound has been shown to promote wound healing, particularly in the context of bacterial infections. It facilitates this process by enhancing the proliferation and migration of epithelial cells, which are crucial for wound closure.[3]

Mechanisms in Wound Healing

In studies using human keratinocytes (HaCaT cells), this compound was found to:

-

Increase Cell Proliferation: It promotes the progression of the cell cycle, increasing the proportion of cells in the active 'S' phase.[3]

-

Enhance Cell Migration: It modulates the expression of genes involved in cell migration.[3]

-

Antibacterial Action: By eradicating pathogens like methicillin-resistant Staphylococcus aureus (MRSA) from the wound site, it reduces inflammation and allows the healing process to proceed more effectively.[3][11]

Quantitative Data on Wound Healing

| Model | Infection | Treatment | Outcome | Reference |

| Swine burn wound | MRSA | This compound (9 mg/ml) | Complete wound healing | [11] |

| Swine pyemia | MRSA | This compound (2.5 mg/kg) | 100% survival rate | [8] |

Experimental Protocol: In Vivo Wound Healing Model (Swine)

-

Animal Model: Swine are often used for wound healing studies due to the similarity of their skin to human skin.

-

Wound Creation: A standardized wound (e.g., a thermal burn) is created on the back of the anesthetized pig.

-

Infection: The wound is inoculated with a specific strain of bacteria, such as MRSA.

-

Treatment: The wound is treated topically with this compound at a specified concentration and frequency.

-

Assessment: Wound healing is assessed over time by measuring the wound area and through histological analysis of tissue biopsies to evaluate re-epithelialization, collagen deposition, and inflammatory cell infiltration.[3][11]

Conclusion

This compound is a multifunctional peptide with significant therapeutic potential. Its ability to combat a wide array of pathogens, modulate the immune response, selectively target cancer cells, and promote wound healing makes it a promising candidate for the development of novel drugs. This guide provides a foundational understanding of its biological activities, supported by quantitative data and experimental frameworks, to aid researchers and drug developers in harnessing the full potential of this marine-derived peptide. Further investigations into its precise molecular interactions and in vivo efficacy are warranted to translate its promising preclinical findings into clinical applications.

References

- 1. d-nb.info [d-nb.info]

- 2. Frontiers | this compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications [frontiersin.org]

- 3. oncotarget.com [oncotarget.com]

- 4. This compound, a highly potent marine antimicrobial peptide with anticancer and immunomodulatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Has Immunomodulatory Effects, Facilitating Its Therapeutic Use in a Mouse Model of Pseudomonas aeruginosa Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Peptides this compound and Beta-Defesin-3 Are Effective against a Broad Spectrum of Antibiotic-Resistant Bacterial Isolates and Increase Survival Rate in Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Protects against Methicillin Resistant Staphylococcus aureus Infection and Sepsis in Pyemia Pigs [mdpi.com]

- 9. Antimicrobial Peptide this compound Modulates MyD88 Protein Levels via the Proteasome Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. Antimicrobial peptide this compound promotes complete skin regeneration of methicillin-resistant Staphylococcus aureus-infected burn wounds in a swine model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound peptide induces apoptosis which enhances antitumor effects in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Marine Antimicrobial Peptide this compound Inhibits Proliferation Induced by Lipoteichoic acid and Causes cell Death in non-small cell lung cancer Cells via Mitochondria Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Marine Antimicrobial Peptide this compound Inhibits Proliferation Induced by Lipoteichoic acid and Causes cell Death in non-small cell lung cancer Cells via Mitochondria Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound, an antimicrobial peptide from fish (Epinephelus coioides) which has an antitumor effect like lytic peptides in human fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Epinecidin-1 Peptide: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, purification, characterization, and application of the synthetic antimicrobial peptide, Epinecidin-1. Derived from the orange-spotted grouper (Epinephelus coioides), this compound is a promising candidate for therapeutic development due to its broad-spectrum antimicrobial, immunomodulatory, and wound-healing properties. The most commonly studied synthetic version is a 21-amino acid peptide with the sequence GFIFHIIKGLFHAGKMIHGLV.[1][2]

Data Presentation

Synthesis and Purity

Solid-phase peptide synthesis (SPPS) is the standard method for producing synthetic this compound, typically yielding a product with high purity after purification.

| Parameter | Reported Value(s) | Method of Analysis | Reference(s) |

| Purity | ≥ 95% | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | [3] |

| Molecular Weight (Da) | ~2300 - 2900 (for derivatives) | Mass Spectrometry (MS) | [4] |

| Synthesis Yield | ~6.5 mg/L (for a variant) | Not specified | [5] |

Biological Activity

This compound exhibits potent biological activity across various in vitro and in vivo models.

| Activity | Target | Measurement | Result | Reference(s) |

| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | 9.7 - 50 mg/L | [3][4] |

| Helicobacter pylori | Minimum Inhibitory Concentration (MIC) | 8 - 12 µg/mL | [1][4] | |

| Carbapenem-resistant Klebsiella pneumoniae | Minimum Inhibitory Concentration (MIC) | 8 (8–12) mg/L | [3] | |

| Carbapenem-resistant Pseudomonas aeruginosa | Minimum Inhibitory Concentration (MIC) | 4 (4–8) mg/L | [3] | |

| Antiviral | Foot-and-Mouth Disease Virus (FMDV) in BHK-21 cells | 50% Cytotoxic Concentration (CC50) | 19.5 µg/mL | [4] |

| Foot-and-Mouth Disease Virus (FMDV) in BHK-21 cells | 50% Effective Concentration (EC50) | 0.6 µg/mL | [4] | |

| Cell Proliferation | Human keratinocyte (HaCaT) cells | Optimal concentration for increased cell viability | 15.625 µg/mL | [4][6] |

| Wound Healing | MRSA-infected heat burn injuries in swine | Effective concentration for complete healing | 9 mg/mL | [7] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual Fmoc-based SPPS of the 21-amino acid this compound peptide.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

-

Anhydrous ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

-

Drain the piperidine solution and wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading) and HBTU (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours or until a negative Kaiser test is obtained.

-

Drain the coupling solution and wash the resin with DMF and DCM.

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.

-

Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold anhydrous ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

-

Crude synthetic this compound peptide

-

RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Chromatography:

-

Equilibrate the C18 column with Mobile Phase A.

-

Inject the dissolved peptide onto the column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-60% over 30 minutes) at a constant flow rate.

-

Monitor the elution profile at 220 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound peptide as a white powder.

Characterization by Mass Spectrometry (MS)

Procedure:

-

Sample Preparation: Prepare a solution of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Analysis: Analyze the sample using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer to confirm the molecular weight of the synthetic this compound.

In Vitro Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

Procedure:

-

Bacterial Culture: Grow the target bacterial strain to the mid-logarithmic phase in a suitable broth medium.

-

Peptide Dilution: Prepare a series of two-fold dilutions of the purified this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the bacterial culture to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

In Vitro Wound Healing (Scratch) Assay

Procedure:

-

Cell Culture: Grow a monolayer of keratinocytes (e.g., HaCaT cells) to confluence in a culture plate.

-

Scratch Creation: Create a uniform "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Treatment: Treat the cells with different concentrations of this compound.

-

Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 12, and 24 hours).

-

Analysis: Measure the width of the scratch at each time point to quantify the rate of cell migration and wound closure.

Immunomodulatory Activity Assay (LPS-induced Cytokine Release)

Procedure:

-

Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS).

-

Supernatant Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an enzyme-linked immunosorbent assay (ELISA).

Visualizations

References

- 1. This compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound, a highly potent marine antimicrobial peptide with anticancer and immunomodulatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression and purification of this compound variant (Ac-Var-1) by acid cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial peptide this compound promotes complete skin regeneration of methicillin-resistant Staphylococcus aureus-infected burn wounds in a swine model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | this compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications [frontiersin.org]

Application Notes and Protocols: Epinecidin-1 Solid-Phase Peptide Synthesis

Introduction

Epinecidin-1 is a potent, multifunctional antimicrobial peptide (AMP) originally isolated from the orange-spotted grouper (Epinephelus coioides).[1][2] Synthetic this compound (commonly a 21-amino acid fragment: GFIFHIIKGLFHAGKMIHGLV) has garnered significant interest in the scientific and pharmaceutical communities due to its broad spectrum of biological activities.[1][3] This peptide exhibits strong antimicrobial effects against multidrug-resistant bacteria, fungi, and protozoa.[4][5] Furthermore, it possesses antiviral, anticancer, immunomodulatory, and wound-healing properties.[1][4][6][7] Its multifaceted mechanism, primarily involving membrane disruption and immune system modulation, makes it a promising candidate for development as a novel therapeutic agent.[5][8]

These application notes provide a summary of the pharmacological activities of this compound. The accompanying protocols offer a detailed methodology for its chemical synthesis via Fmoc-based solid-phase peptide synthesis (SPPS), subsequent purification, and analytical characterization, intended for researchers, scientists, and professionals in drug development.

Section 1: Pharmacological Activities & Applications

This compound's diverse bioactivities make it a candidate for various therapeutic applications. Its primary functions include direct pathogen elimination and modulation of the host immune response.

-

Antimicrobial Activity: this compound has demonstrated potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains like MRSA.[1][4] Its efficacy also extends to fungi and protozoans.[4][5] The primary mechanism is believed to be the disruption and permeabilization of microbial cell membranes.[5][8]

-

Antiviral Activity: The peptide has shown efficacy against several viruses, including Japanese Encephalitis Virus (JEV) and Foot and Mouth Disease Virus (FMDV).[1][2] Studies indicate it can exhibit virucidal activity and is most effective during the viral adsorption stage.[2]

-

Anticancer Properties: In vitro studies have confirmed the cytotoxicity of this compound against various human cancer cell lines, such as fibrosarcoma (HT1080), lung cancer (A549), and cervical cancer (HeLa).[7] Its mode of action resembles that of lytic peptides, inducing cell death.[7]

-

Immunomodulatory Effects: Beyond direct antimicrobial action, this compound can modulate the host's innate immune response.[5] It has been shown to regulate the secretion of key cytokines such as IL-6, IL-1β, and TNF-α in response to infection.[5]

-

Wound Healing: this compound promotes wound healing by accelerating wound closure, enhancing angiogenesis, and stimulating the formation of extracellular matrix collagen.[1][8]

Data Presentation: Biological Activity of this compound

The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: Antimicrobial Activity of this compound

| Target Organism | Strain | MIC (μg/mL) | Notes |

|---|---|---|---|

| Staphylococcus aureus | MRSA | 12.5 | Synergistic activity with other agents can decrease MIC to 4.3 μg/mL.[1] |

| Pseudomonas aeruginosa | Imipenem-resistant | - | Effectively rescued mice from lethal infection.[5] |

| Various Pathogens | 24 bacterial, 6 fungal | Competitive | MIC values are reported to be competitive with conventional antibiotics.[4] |

Table 2: Antiviral Activity of this compound

| Virus | Cell Line | EC50 (μg/mL) | CC50 (μg/mL) | Selectivity Index (CC50/EC50) |

|---|---|---|---|---|

| Foot and Mouth Disease Virus (FMDV) | BHK-21 | 0.6[2] | 19.5[2][6] | 32.5 |

| Japanese Encephalitis Virus (JEV) | BHK-21 | - | - | An ideal protective dosage in a mouse model was determined to be 200 μg/mL.[1] |

Section 2: Mechanism of Action

This compound employs a dual mechanism of action that involves direct killing of pathogens and modulation of the host's immune response. The cationic and amphipathic properties of the peptide are crucial for its initial interaction with negatively charged microbial membranes, leading to membrane disruption and cell lysis. Concurrently, it can interact with host immune cells to trigger downstream signaling that helps clear the infection.

Caption: Dual mechanisms of action for this compound.

Section 3: Experimental Protocols

Protocol 3.1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol details the manual synthesis of this compound (GFIFHIIKGLFHAGKMIHGLV) on a 100 mg scale using Rink Amide resin and standard Fmoc/tBu chemistry.

Materials and Reagents:

-

Rink Amide MBHA Resin

-

Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Phe-OH, etc.)

-

N,N-Dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP)

-

Dichloromethane (DCM)

-

Deprotection Solution: 20% (v/v) 4-methylpiperidine in DMF

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Kaiser Test Kit (for monitoring coupling completion)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Cold diethyl ether

-

Solid Phase Synthesis vessel/column

-

Shaker/Vortexer

Methodology:

-

Resin Swelling:

-

Weigh 100 mg of Rink Amide resin into the synthesis vessel.

-

Add 1-2 mL of DMF and allow the resin to swell for at least 1 hour on a shaker.

-

Drain the DMF.

-

-

Fmoc Deprotection (First Amino Acid):

-

Add 1 mL of deprotection solution to the swollen resin.

-

Shake for 5 minutes, then drain.

-

Add another 1 mL of deprotection solution and shake for 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 mL) and DCM (3 x 1 mL) to remove all traces of piperidine.

-

-

Amino Acid Coupling (Iterative Cycle):

-

Activation: In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIEA and vortex for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Shake at room temperature for 1-2 hours.

-

Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 mL) and DCM (3 x 1 mL).

-

Confirmation: Perform a Kaiser test on a small sample of beads. A blue color indicates an incomplete reaction (repeat coupling), while a yellow/colorless result indicates successful coupling.

-

-

Peptide Chain Elongation:

-

Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each amino acid in the this compound sequence, starting from the C-terminus (Valine) to the N-terminus (Glycine).

-

Caption: Standard iterative cycle for Fmoc-based Solid-Phase Peptide Synthesis.

-

Final Deprotection and Cleavage:

-

After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

-

Wash the peptide-resin with DCM (5 x 1 mL) and dry it under a vacuum for 1 hour.

-

Add 2 mL of the cleavage cocktail to the dry resin.

-

Shake gently at room temperature for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing 10 mL of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the resulting white peptide pellet under a vacuum.

-

Protocol 3.2: Purification by Reverse-Phase HPLC (RP-HPLC)

The crude peptide must be purified to remove truncated sequences and impurities from the synthesis and cleavage steps.

Materials and Reagents:

-

Crude, lyophilized this compound

-

Solvent A: 0.1% TFA in HPLC-grade water

-

Solvent B: 0.1% TFA in acetonitrile (ACN)

-

Preparative RP-HPLC system with a C18 column

-

Lyophilizer

Methodology:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A, with a small percentage of Solvent B if needed to aid solubility.

-

Purification:

-

Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B.

-

Inject the dissolved peptide onto the column.

-

Run a linear gradient to elute the peptide. A typical gradient would be from 5% to 65% Solvent B over 60 minutes.

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect fractions corresponding to the major peptide peak.

-

-

Lyophilization: Pool the pure fractions (as determined by analytical HPLC) and freeze-dry them to obtain the purified peptide as a white, fluffy powder.

Protocol 3.3: Characterization and Quality Control

Confirm the identity and purity of the synthesized peptide using the following standard analytical techniques.

Table 3: Analytical Methods for Peptide Characterization

| Technique | Purpose | Typical Result for this compound |

|---|---|---|

| Analytical RP-HPLC | Determine purity and retention time. | A single, sharp peak indicating >95% purity. |

| Mass Spectrometry (MS) | Confirm the molecular weight (identity).[9][10] | Expected [M+H]⁺ ~2493.5 Da. |

| Amino Acid Analysis | Determine peptide concentration and amino acid composition.[11] | Confirms the ratio of constituent amino acids. |

| NMR Spectroscopy | Determine the three-dimensional structure.[9][10] | Provides insights into the α-helical structure. |

Caption: Post-synthesis workflow for peptide purification and analysis.

Conclusion

The synthetic antimicrobial peptide this compound represents a highly promising therapeutic lead due to its potent and varied pharmacological activities. The use of Fmoc-based solid-phase peptide synthesis provides a reliable and scalable method for producing high-purity this compound for research and preclinical development.[1] The protocols outlined here offer a comprehensive guide for its synthesis, purification, and characterization, enabling further investigation into its significant potential in combating infectious diseases, cancer, and other medical conditions.

References

- 1. This compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a highly potent marine antimicrobial peptide with anticancer and immunomodulatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. d-nb.info [d-nb.info]

- 5. This compound Has Immunomodulatory Effects, Facilitating Its Therapeutic Use in a Mouse Model of Pseudomonas aeruginosa Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, an antimicrobial peptide from fish (Epinephelus coioides) which has an antitumor effect like lytic peptides in human fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | this compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications [frontiersin.org]

- 9. polarispeptides.com [polarispeptides.com]

- 10. ijsra.net [ijsra.net]

- 11. jpt.com [jpt.com]

Application Notes and Protocols for In Vitro Antimicrobial Assays of Epinecidin-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinecidin-1 is a potent antimicrobial peptide (AMP) originally isolated from the orange-spotted grouper (Epinephelus coioides).[1][2] This 21-amino acid peptide, with the sequence GFIFHIIKGLFHAGKMIHGLV, exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and even some viruses.[1][3] Its proposed mechanism of action involves the disruption of microbial cell membranes, a common trait among many AMPs that makes the development of resistance less likely compared to traditional antibiotics.[3] These characteristics make this compound a promising candidate for the development of novel antimicrobial therapeutics.

These application notes provide detailed protocols for the in vitro evaluation of the antimicrobial activity of this compound, including determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and assessment of hemolytic activity to evaluate its safety profile.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Pathogens

| Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Staphylococcus aureus (MRSA) | Clinical Isolates | 16 - 32 | 6.7 - 13.4 | [4] |

| Staphylococcus aureus | ATCC 25923 | 256 | 107.1 | [5] |

| Streptococcus pneumoniae | ATCC 49619 | 256 | 107.1 | [5] |

| Pseudomonas fluorescens | - | - | 67.04 | [1] |

| Escherichia coli | MTCC 2939 | - | - | [5] |

| Haemophilus influenzae | ATCC 25922 | - | - | [5] |